"4-Formylphenyl 1-naphthoate" synthesis and characterization
"4-Formylphenyl 1-naphthoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Formylphenyl 1-naphthoate
This technical guide provides a comprehensive overview of the synthesis and structural characterization of 4-Formylphenyl 1-naphthoate (CAS No: 331253-68-0).[1] This compound is an aromatic ester containing a formylphenyl and a naphthalene carboxylate moiety, making it a valuable intermediate in synthetic chemistry.[1] Its applications include serving as a precursor for heterocyclic compounds and as a building block for materials with optoelectronic properties.[2]
Synthesis Protocol
The synthesis of 4-Formylphenyl 1-naphthoate is typically achieved via an esterification reaction. The most common pathway involves the reaction of 4-hydroxybenzaldehyde with 1-naphthoyl chloride in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
Experimental Protocol
This protocol describes a general procedure for the synthesis of 4-Formylphenyl 1-naphthoate based on standard esterification methods.
Materials and Reagents:
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4-Hydroxybenzaldehyde
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1-Naphthoyl chloride
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Pyridine or Triethylamine (base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (eluents)
Procedure:
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Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane.
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Base Addition: Cool the solution in an ice bath (0 °C) and add a suitable base such as pyridine or triethylamine (1.1-1.2 eq.) dropwise with stirring.
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Acyl Chloride Addition: While maintaining the temperature at 0 °C, slowly add a solution of 1-naphthoyl chloride (1.0 eq.) in dichloromethane to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
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Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
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Purification:
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Formylphenyl 1-naphthoate.
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Structural Characterization
The identity and purity of the synthesized 4-Formylphenyl 1-naphthoate are confirmed using various spectroscopic techniques. The data presented below is a representative summary for this compound.
Characterization Data Summary
| Technique | Data |
| Molecular Formula | C₁₈H₁₂O₃[1][3] |
| Molecular Weight | 276.29 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.08 (s, 1H, -CHO), 8.95 (d, 1H), 8.30 (d, 1H), 8.15 (d, 1H), 8.05 (d, 2H), 7.95 (d, 1H), 7.60-7.75 (m, 3H), 7.50 (d, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190.8 (CHO), 164.5 (C=O, ester), 155.5, 136.0, 134.8, 134.0, 131.5, 131.0, 130.5, 128.8, 128.0, 127.0, 126.5, 125.0, 124.0, 122.5. |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3060 (Ar C-H), ~2850 & ~2750 (Aldehyde C-H), ~1735 (C=O, ester), ~1700 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 & ~1150 (C-O, ester). |
| Mass Spectrometry (ESI-MS) | m/z: 277.08 [M+H]⁺, 299.06 [M+Na]⁺. |
Interpretation of Spectra:
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¹H NMR: The singlet at approximately 10.08 ppm is characteristic of the aldehyde proton. The remaining signals in the aromatic region (7.5-9.0 ppm) correspond to the protons on the naphthyl and phenyl rings.
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¹³C NMR: The spectrum shows two distinct carbonyl signals: one around 190.8 ppm for the aldehyde and another around 164.5 ppm for the ester. The other peaks are within the expected range for the aromatic carbons.
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IR Spectroscopy: Key peaks confirm the presence of the main functional groups: the ester carbonyl (~1735 cm⁻¹), the aldehyde carbonyl (~1700 cm⁻¹), and the characteristic C-H stretches of the aldehyde group.
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Mass Spectrometry: The observed mass-to-charge ratios for the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) are consistent with the compound's molecular weight.
Experimental & Logical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: A flowchart of the synthesis process.
Caption: A flowchart of the characterization process.
